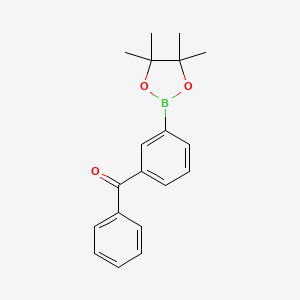![molecular formula C11H14N2O4S B1525800 5-(叔丁氧羰基)-5,6-二氢-4H-吡咯并[3,4-d]噻唑-2-羧酸 CAS No. 774533-81-2](/img/structure/B1525800.png)
5-(叔丁氧羰基)-5,6-二氢-4H-吡咯并[3,4-d]噻唑-2-羧酸
描述
This compound is a type of organic medicinal compound . It is also known as 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to produce the intermediate 2-(N-tert-butoxycarbonylamino)thiazole-5-carboxylic acid ethyl ester, which is then hydrolyzed .Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O4S . It is characterized by the presence of a thiazole ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学研究应用
光敏肽合成
该化合物用于合成具有光敏基团的肽。 将这种氨基酸整合到肽中,可以通过光控制肽的行为,这在开发新的治疗策略中是一个重要的研究领域 .
药物中间体
由于其结构复杂,该化合物作为药物合成的中间体。 它在创建具有特定生物活性的分子方面特别有用 .
有机合成
该化合物中存在的噻唑环是有机合成中的一个重要特征。 它参与构建复杂分子,特别是那些具有潜在药理特性的分子 .
抗氧化和抗炎应用
像这种化合物一样的含有噻唑环的化合物,已经因其抗氧化和抗炎特性而得到研究。 这使得它们成为开发具有更少副作用的新药物的候选者 .
抗菌和抗真菌活性
已知噻唑结构有助于抗菌和抗真菌活性。 对这种化合物的研究可能导致开发针对各种感染的新治疗方法 .
抗肿瘤和细胞毒性药物开发
噻唑衍生物的细胞毒性使其在癌症研究中具有吸引力。 它们被探索用于其选择性杀死癌细胞而不伤害健康细胞的潜力 .
神经保护剂
噻唑衍生物也因其神经保护作用而受到研究。 这可能导致治疗神经退行性疾病的新方法 .
肽合成构建模块
该化合物在肽合成中具有作为构建模块的潜力。 它可用于制备复杂的肽结构,这在开发新的抗生素和其他生物活性肽方面至关重要.
作用机制
Target of action
It is known that the tert-butoxycarbonyl (or tert-butoxycarbonyl) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures within a biological system.
Mode of action
The compound contains a tert-butoxycarbonyl group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.
Pharmacokinetics
The presence of the tert-butoxycarbonyl group may influence its pharmacokinetic properties, as this group is known to enhance the stability and lipophilicity of compounds, potentially affecting their absorption and distribution within the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the addition of the tert-butoxycarbonyl group to amines is known to occur under aqueous conditions and in the presence of a base , suggesting that the compound’s action may be influenced by the pH of its environment.
生化分析
Biochemical Properties
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, often serving as a substrate or inhibitor. For instance, the compound can interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds. The Boc group can be selectively removed under acidic conditions, allowing the compound to participate in further biochemical reactions . Additionally, the thiazole ring in the compound can interact with metal ions, which can influence its reactivity and binding properties .
Cellular Effects
The effects of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby altering their activity . This modulation can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, the compound can inhibit proteases by binding to their active sites, preventing them from cleaving peptide bonds . Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis . The Boc group can also be removed under specific conditions, allowing the compound to participate in further biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . This degradation can lead to changes in its biochemical activity and interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances . The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and the levels of various metabolites . These interactions can affect the overall metabolic state of the cell and its ability to produce energy and synthesize biomolecules .
Transport and Distribution
Within cells and tissues, 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of the compound in specific tissues or organelles .
Subcellular Localization
The subcellular localization of 5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCSXJBMSSXPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


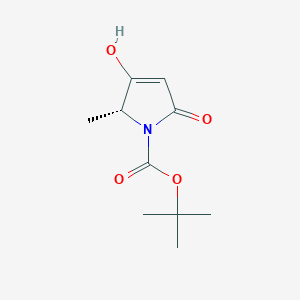

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanamine](/img/structure/B1525723.png)

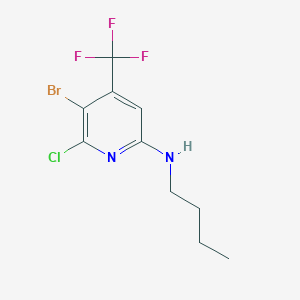
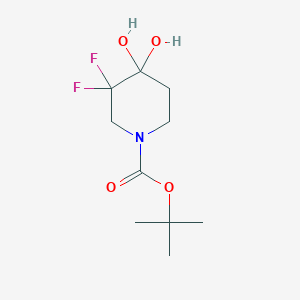
![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)

![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)
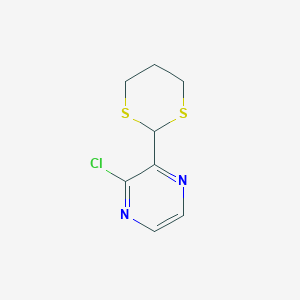
![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)


